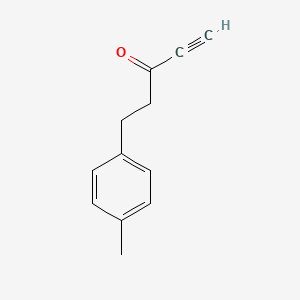

5-p-Tolyl-pent-1-yn-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

5-(4-methylphenyl)pent-1-yn-3-one |

InChI |

InChI=1S/C12H12O/c1-3-12(13)9-8-11-6-4-10(2)5-7-11/h1,4-7H,8-9H2,2H3 |

InChI Key |

HNCKHVMJDOKJRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C#C |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Reactivity of 5 P Tolyl Pent 1 Yn 3 One

Reactions Involving the Propargylic Ketone Moiety

The propargylic ketone moiety in 5-p-Tolyl-pent-1-yn-3-one is a primary site for nucleophilic attack. The polarization of the carbonyl group, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen, makes it an electrophilic center. A wide range of nucleophiles can add to the carbonyl carbon, leading to the formation of tertiary propargylic alcohols.

Common nucleophilic addition reactions include the use of organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). For instance, the reaction of this compound with methylmagnesium bromide would be expected to yield 3-methyl-5-(p-tolyl)pent-1-yn-3-ol. The general mechanism for these reactions involves the coordination of the magnesium or lithium atom to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, followed by the transfer of the alkyl group to form a new carbon-carbon bond. Subsequent workup with a protic source, such as aqueous ammonium (B1175870) chloride, neutralizes the resulting alkoxide to afford the alcohol.

Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can reduce the ketone to a secondary propargylic alcohol, 5-p-Tolyl-pent-1-yn-3-ol. The mechanism of these reductions involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon.

| Reagent | Product | Reaction Type |

| Grignard Reagents (e.g., CH₃MgBr) | Tertiary Propargylic Alcohols | Nucleophilic Addition |

| Organolithium Reagents (e.g., CH₃Li) | Tertiary Propargylic Alcohols | Nucleophilic Addition |

| Sodium Borohydride (NaBH₄) | Secondary Propargylic Alcohol | Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Propargylic Alcohol | Reduction |

Electrophilic and Nucleophilic Additions to the Alkene and Alkyne Functionalities

The carbon-carbon triple bond in this compound is susceptible to both electrophilic and nucleophilic additions, a characteristic feature of ynones. The electron-withdrawing effect of the adjacent carbonyl group deactivates the alkyne towards electrophilic attack compared to an isolated alkyne, but it significantly activates it towards nucleophilic attack.

Electrophilic Additions: While less reactive than simple alkynes, this compound can undergo electrophilic addition reactions under appropriate conditions. For example, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon of the alkyne and the halide adding to the carbon adjacent to the carbonyl group. This regioselectivity is influenced by the resonance stabilization of the resulting vinyl cation intermediate. Halogenation with reagents like bromine (Br₂) would lead to the formation of a dihaloalkene.

Nucleophilic Additions: The conjugated system in this compound makes the terminal carbon of the alkyne electrophilic, facilitating nucleophilic conjugate addition (Michael addition). A wide variety of soft nucleophiles, such as thiols, amines, and phosphines, can add to the alkyne. For instance, the reaction with a thiol (RSH) in the presence of a base would yield a β-thioalkenone. The mechanism involves the formation of a thiolate anion, which then attacks the terminal carbon of the alkyne, followed by protonation of the resulting enolate.

| Reagent Type | Reaction Type | Expected Product |

| Hydrogen Halides (HX) | Electrophilic Addition | α-Halo-α,β-unsaturated ketone |

| Halogens (X₂) | Electrophilic Addition | α,β-Dihalo-α,β-unsaturated ketone |

| Thiols (RSH) | Nucleophilic Conjugate Addition | β-Thio-α,β-unsaturated ketone |

| Amines (R₂NH) | Nucleophilic Conjugate Addition | β-Amino-α,β-unsaturated ketone |

| Phosphines (R₃P) | Nucleophilic Conjugate Addition | β-Phosphonium ylide |

Cyclization Reactions Leading to Carbocyclic and Heterocyclic Systems

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of various carbocyclic and heterocyclic frameworks through cyclization reactions.

Intramolecular Cyclizations

If the p-tolyl group is suitably substituted with a nucleophilic moiety, intramolecular cyclization can occur. For example, if an ortho-hydroxyl or ortho-amino group were present on the tolyl ring, an intramolecular nucleophilic addition to the alkyne could lead to the formation of a furan (B31954) or pyrrole (B145914) ring, respectively. These reactions are often catalyzed by acids, bases, or transition metals.

Intermolecular Cycloadditions

The activated alkyne in this compound can participate as a dienophile or a dipolarophile in intermolecular cycloaddition reactions. For example, in a Diels-Alder reaction with a suitable diene, it would lead to the formation of a six-membered ring. With 1,3-dipoles, such as azides or nitrile oxides, it can undergo [3+2] cycloaddition reactions to afford five-membered heterocyclic compounds like triazoles or isoxazoles, respectively.

Cascade and Annulation Reactions

The multiple reactive sites in this compound allow for the design of cascade and annulation reactions, where multiple bonds are formed in a single synthetic operation. For instance, a reaction sequence could be initiated by a nucleophilic addition to the alkyne, followed by an intramolecular cyclization of the resulting intermediate onto the carbonyl group or the aromatic ring. Annulation reactions, where a new ring is fused onto the existing structure, are also possible. For example, a reaction with a dinucleophile could lead to the formation of a heterocyclic ring fused to the pentynone backbone.

Exploration of Radical Intermediates (e.g., Pent-1-en-4-yn-3-yl Radical)

Ynones are known to be effective acceptors of radical species. The addition of a radical to the alkyne moiety of this compound would generate a vinyl radical intermediate. The regioselectivity of this addition is typically controlled by the formation of the more stable radical intermediate.

In the context of the pent-1-en-4-yn-3-yl radical, this specific radical is not directly formed from this compound. However, related radical intermediates can be generated. For instance, the addition of a radical (R•) to the terminal carbon of the alkyne would generate a vinyl radical at the adjacent carbon. This radical intermediate can then participate in subsequent reactions, such as intramolecular cyclization onto the tolyl ring to form polycyclic structures. The presence of the carbonyl group influences the stability and reactivity of these radical intermediates.

| Reaction Type | Intermediate | Potential Product |

| Radical Addition | Vinyl Radical | Functionalized Alkenone |

| Radical Cyclization | Vinyl Radical | Polycyclic Ketone |

Strategic Applications of 5 P Tolyl Pent 1 Yn 3 One in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The cross-conjugated enynone structure of 5-p-Tolyl-pent-1-yn-3-one and its derivatives is fundamental to their role as versatile building blocks in the synthesis of complex organic molecules. The presence of both an electron-deficient C=C double bond (Michael acceptor) and a C≡C triple bond allows for a variety of selective transformations, including cycloadditions, annulations, and cascade reactions. These 1,n-enynes are recognized as privileged scaffolds in organic synthesis, offering a direct pathway to various carbocyclic and heterocyclic frameworks. researchgate.net

The reactivity of this class of compounds can be precisely controlled, enabling chemists to construct elaborate molecular architectures. For instance, derivatives of the core structure are used in palladium-catalyzed reactions to build highly substituted naphthalene (B1677914) rings. researchgate.net Furthermore, the pent-1-en-4-yn-3-ol framework, closely related to this compound, can be chemoselectively and stereoselectively transformed into functionalized thiazoles, demonstrating the compound's utility in constructing specific heterocyclic systems. acs.org This adaptability makes it a crucial intermediate for generating molecular complexity from a relatively simple starting material.

Role in the Synthesis of Polycyclic Aromatic Hydrocarbons (e.g., Benzo[a]fluorenes)

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of compounds with applications in materials science and electronics. iupac.org Derivatives of the this compound scaffold have proven instrumental in the synthesis of complex PAHs like benzo[a]fluorenes. A key strategy involves the palladium-promoted cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes, where the p-tolyl group can be incorporated at the alkyne terminus. nih.govacs.orgacs.org

This transformation proceeds through a sophisticated sequence of catalytic steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the bromoaryl group. acs.org

Migratory Insertion: The newly formed Pd-aryl intermediate undergoes migratory insertion with the yne moiety. acs.orgresearchgate.net

C–H Activation: The resulting intermediate engages in an intramolecular C–H activation with an adjacent phenyl ring. acs.org

Reductive Elimination: This final step forms the benzo[a]fluorene product and regenerates the palladium catalyst. acs.orgresearchgate.net

Research has focused on optimizing the reaction conditions to achieve high yields of these valuable polycyclic structures. The choice of palladium catalyst, ligand, and base are all critical factors.

Table 1: Optimization of Pd-Catalyzed Cyclization for Benzo[a]fluorene Synthesis

| Entry | Pd Source | Ligand | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | - | Bu₃N (1 equiv) | 140 | 18 |

| 2 | Pd(PPh₃)₄ | - | Bu₃N (3 equiv) | 140 | 71 |

| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | 140 | <5 |

| 4 | Pd(PPh₃)₄ | - | DBU | 140 | <5 |

| 5 | Pd(OAc)₂ | PPh₃ | Bu₃N (3 equiv) | 140 | 65 |

| 6 | Pd(OAc)₂ | DPEphos | Bu₃N (3 equiv) | 140 | 58 |

Data sourced from a study on the synthesis of benzo[a]fluorene derivatives. acs.org The reaction used a derivative of the title compound as the starting material.

This methodology highlights the role of the enyne core structure in facilitating the assembly of intricate, fused aromatic systems. acs.org

Intermediate in the Formation of Fused Ring Systems

The utility of this compound and its analogues extends to the synthesis of a variety of other fused ring systems, including complex heterocycles. These reactions often proceed through cascade mechanisms where the unique reactivity of the enyne is harnessed to build multiple rings in a single synthetic operation.

A notable example is the synthesis of pentaleno[1,2-c]furans, a linear tricyclic 5/5/5 fused ring system. mdpi.comresearchgate.net In this process, a derivative, (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol, first undergoes dimerization and then a subsequent cascade cyclization upon heating to form the complex fused furan (B31954) framework. mdpi.comresearchgate.net This demonstrates the potential to construct elaborate, multi-ring systems from precursors containing the p-tolyl-pent-en-yn moiety.

Furthermore, related enynone structures are precursors to other fused heterocyclic systems:

Furans: Palladium-catalyzed reactions of 2-ene-1,4-diones and 2-yne-1,4-diones, which can be derived from the enynone scaffold, lead to furan derivatives. These furans are valuable intermediates for more complex molecules. mdpi.com

Pyrazoles: The reaction of pent-1-en-4-yn-3-one derivatives with hydrazines can yield 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles, demonstrating the formation of a five-membered heterocyclic ring. researchgate.net

Thiazoles: In the presence of calcium catalysts, pent-1-en-4-yn-3-ol derivatives react chemoselectively with thioamides to produce highly substituted thiazoles. acs.org

Table 2: Examples of Fused Ring Systems Synthesized from Enynone Derivatives

| Precursor Type | Reagents | Fused Ring System Formed | Reference |

|---|---|---|---|

| (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol | Trimethylsilyl chloride, heat | Pentaleno[1,2-c]furan | mdpi.comresearchgate.net |

| 5-(2-bromophenyl)pent-3-en-1-yne derivative | Pd(PPh₃)₄, Bu₃N | Benzo[a]fluorene | acs.orgacs.org |

| Pent-1-en-4-yn-3-one derivative | Phenylhydrazine (B124118) | Dihydro-1H-pyrazole | researchgate.net |

These examples underscore the role of the core enynone structure as a versatile intermediate for accessing a wide range of complex fused carbo- and heterocyclic systems.

Precursor for Luminescent Organic Materials

The extended π-conjugated systems present in the products derived from this compound make them promising candidates for functional organic materials with interesting photophysical properties. Research has shown that various heterocyclic and polycyclic compounds synthesized from this scaffold exhibit luminescence.

For example, the cyclization of arylhydrazones derived from cross-conjugated enynones can lead to the formation of 1,5-disubstituted 3-styrylpyrazoles, which are noted to be luminescent. researchgate.net A systematic methodology has been developed for synthesizing polysubstituted luminescent derivatives, including acetylenic pyrazolines and pyrazoles, using enynones as the foundational building blocks. researchgate.net

Moreover, the incorporation of heteroatoms like boron into PAHs, a process achievable from alkyne precursors, is a powerful strategy for creating materials with low-lying LUMOs and excellent photophysical properties. nih.gov These boron-doped PAHs are of significant interest for their applications in organic light-emitting diodes (OLEDs), displaying high photoluminescence quantum yields in both solution and solid-state films. tu-dresden.de The synthesis of such materials often starts from ortho-aryl substituted arylalkynes, a structure related to derivatives of this compound. tu-dresden.de This highlights the potential pathway from this chemical compound to advanced, light-emitting organic materials.

Theoretical and Computational Studies on 5 P Tolyl Pent 1 Yn 3 One and Its Reactivity

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules like 5-p-Tolyl-pent-1-yn-3-one. metu.edu.trnih.gov These computational methods allow for the precise determination of geometric parameters and the distribution of electrons within the molecule.

| Parameter | Value |

|---|---|

| C≡C Bond Length | ~1.21 Å |

| C=O Bond Length | ~1.23 Å |

| C-C (Alkyne-Ketone) Bond Length | ~1.45 Å |

| C-C (Ketone-Ethyl) Bond Length | ~1.51 Å |

| C-C (Ethyl-Aromatic) Bond Length | ~1.52 Å |

| C-H (Alkyne) Bond Length | ~1.06 Å |

| C-C-C (Alkyne-Ketone-Ethyl) Bond Angle | ~118° |

| C-C-C (Ketone-Ethyl-Aromatic) Bond Angle | ~112° |

Note: The values presented in this table are representative and based on typical DFT calculations for similar ynone structures.

The electronic properties of this compound are further illuminated by the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting the molecule's reactivity. The HOMO is typically localized on the electron-rich regions, such as the p-tolyl ring and the alkyne, while the LUMO is centered on the electron-deficient carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

| Property | Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

| Dipole Moment | ~ 3.5 D |

Note: These values are illustrative and derived from DFT calculations on analogous systems.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, including the identification of reaction pathways and the characterization of transition states. thieme-connect.comcolab.ws For this compound, this approach can be used to study a variety of transformations, such as cycloadditions, nucleophilic additions, and metal-catalyzed reactions. acs.org

DFT calculations can map out the potential energy surface of a reaction, allowing for the determination of the activation energies of different pathways. researchgate.net This is crucial for understanding why a particular product is formed over another. For instance, in a gold-catalyzed cycloisomerization reaction of an ynone, computational studies can elucidate the mechanism by identifying key intermediates and transition states, thereby explaining the observed regioselectivity. acs.orgwhiterose.ac.uk The calculations can also reveal the role of the catalyst in lowering the activation barrier of the reaction. colab.ws

A significant aspect of these studies is the analysis of transition state structures. By examining the geometry and electronic structure of a transition state, chemists can gain insights into the factors that control the reaction rate and selectivity. For example, in a Diels-Alder reaction involving this compound, computational modeling can predict whether the endo or exo product is favored by comparing the energies of the respective transition states.

Prediction of Reactivity and Selectivity in Organic Transformations

The predictive power of computational chemistry is one of its most valuable attributes. By analyzing the electronic and steric properties of this compound, it is possible to forecast its behavior in various organic transformations.

The electron-withdrawing nature of the carbonyl group renders the alkyne susceptible to nucleophilic attack. Computational models can quantify the electrophilicity of the different carbon atoms in the ynone system, predicting the site of nucleophilic addition. Furthermore, the influence of the p-tolyl group on the reactivity can be assessed. The steric bulk of this group can direct the approach of a nucleophile, leading to a specific stereochemical outcome. cam.ac.uk

In catalyzed reactions, computational studies can help in the rational design of catalysts to achieve high selectivity. acs.orgcam.ac.uk For example, in a chiral phosphoric acid-catalyzed reaction, computational analysis can reveal how non-covalent interactions between the substrate and the catalyst's chiral environment lead to the preferential formation of one enantiomer. cam.ac.uk This understanding allows for the modification of the catalyst structure to enhance the enantioselectivity of the reaction.

Analysis of Noncovalent Interactions and Supramolecular Assemblies of Derivatives

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the structure and properties of molecular solids and supramolecular assemblies. sioc-journal.cnnih.gov For derivatives of this compound, computational methods like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be employed to visualize and quantify these weak interactions. frontiersin.orgnih.govnih.govresearchgate.net

The p-tolyl group in this compound provides a platform for π-π stacking interactions, which can influence the packing of molecules in the solid state. researchgate.netresearchgate.net Computational analysis can determine the preferred orientation and interaction energy of these stacking arrangements. Furthermore, the carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded networks in the presence of suitable donor molecules.

The study of supramolecular assemblies of derivatives of this compound is important for the development of new materials with specific functions. mdpi.com By understanding the nature and strength of the noncovalent interactions, it is possible to design molecules that self-assemble into well-defined nanostructures, such as nanotubes or sheets. sioc-journal.cn These organized structures can exhibit interesting optical, electronic, or catalytic properties.

Future Research Directions and Emerging Frontiers in 5 P Tolyl Pent 1 Yn 3 One Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The development of innovative and efficient catalytic systems is paramount for unlocking the synthetic utility of 5-p-Tolyl-pent-1-yn-3-one. Future research will likely focus on several key areas:

Transition-Metal Catalysis: While palladium and copper catalysts are conventionally used for ynone transformations, the exploration of other transition metals could lead to novel reactivity. nih.gov For instance, nickel-catalyzed cyclization/oxidation sequences have shown promise for the synthesis of indolyl phenyl diketones from related ynones, a strategy that could be adapted for this compound. acs.org Furthermore, the development of recyclable catalyst systems, such as those encapsulated in polysiloxanes or supported on silica (B1680970) or carbon, would enhance the sustainability and cost-effectiveness of these transformations. mdpi.com

Photocatalysis and Electrocatalysis: Green and efficient radical initiation methods like photocatalysis and electrochemistry are emerging as powerful tools in organic synthesis. rsc.org These strategies offer mild reaction conditions and controlled radical generation, which can be harnessed for novel transformations of this compound. For example, visible-light-induced cascade cyclization reactions of aryl ynones have been developed for the synthesis of complex polycyclic structures. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts presents an attractive alternative to metal-based systems, often offering milder reaction conditions and avoiding metal contamination in the final products. Research into organocatalytic transformations of ynones is an active area, and new organocatalysts could be designed to control the stereoselectivity of additions to the carbon-carbon triple bond of this compound.

A summary of potential catalytic systems for future research is presented in the table below.

| Catalytic System | Potential Transformation of this compound | Advantages |

| Transition-Metal Catalysis | ||

| Nickel Complexes | Cyclization/Oxidation | Access to novel heterocyclic scaffolds |

| Recyclable Pd/Cu Catalysts | Cross-coupling reactions | Increased sustainability and cost-effectiveness |

| Photocatalysis/Electrocatalysis | ||

| Visible-light photocatalysts | Radical cascade cyclizations | Mild reaction conditions, green chemistry |

| Electrochemical methods | Redox-neutral transformations | High functional group tolerance |

| Organocatalysis | ||

| Chiral Amines/Phosphines | Asymmetric conjugate additions | Enantioselective synthesis of complex molecules |

Exploration of Undiscovered Reactivity Patterns and Synthetic Pathways

The rich electronic nature of the ynone moiety in this compound allows for a diverse range of chemical transformations. Future research is expected to uncover novel reactivity patterns and synthetic pathways:

Radical-Mediated Cyclizations: The carbon-carbon triple bond of ynones is an excellent acceptor for radical species. rsc.org Future work could explore intramolecular radical cyclizations of derivatives of this compound to construct complex carbocyclic and heterocyclic frameworks. Recent studies have shown that photocatalytic radical relay reactions can be employed for the synthesis of methylsulfonyl-containing thioflavones from methylthio-substituted aryl ynones, a pathway that could be investigated for the subject compound. rsc.org

[n+m] Cycloadditions: Ynones are versatile partners in cycloaddition reactions. nih.gov While Diels-Alder ([4+2]) and 1,3-dipolar ([3+2]) cycloadditions are well-established, the exploration of less common cycloaddition modes could lead to the discovery of novel molecular skeletons.

Cascade Reactions: Designing one-pot cascade reactions that form multiple chemical bonds in a single operation is a highly efficient synthetic strategy. Future research could focus on developing cascade sequences initiated by the reaction of this compound with various reagents, leading to the rapid assembly of complex molecules.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated synthesis holds significant promise for accelerating research and development.

Flow Chemistry: Continuous flow processing offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. researchgate.netsyrris.com The photochemical synthesis of ynones from aryl aldehydes and sulfone-based alkynes has been successfully demonstrated in a continuous flow reactor, highlighting the potential for the safe and scalable production of this compound and its derivatives. acs.orgacs.org Future efforts could focus on developing multistep flow sequences for the synthesis of complex molecules starting from this ynone. syrris.com

Automated Synthesis: Automated platforms can be employed for high-throughput reaction screening and optimization, significantly accelerating the discovery of new reactions and optimal conditions. syrris.com The integration of automated synthesis with in-line purification and analysis would create a powerful workflow for the rapid generation of libraries of this compound derivatives for biological screening or materials science applications. nih.gov

The benefits of integrating these technologies are summarized below.

| Technology | Application to this compound Chemistry | Key Advantages |

| Flow Chemistry | Synthesis of the parent compound and its derivatives | Improved safety, enhanced reaction control, scalability |

| Multistep synthesis of complex target molecules | Reduced manual handling, increased efficiency | |

| Automated Synthesis | High-throughput screening of reaction conditions | Rapid optimization, discovery of novel reactivity |

| Library synthesis for biological or materials screening | Accelerated discovery of new leads |

Potential for Further Applications in Advanced Material Science and Medicinal Chemistry

The structural features of this compound make it an attractive scaffold for the development of new materials and therapeutic agents.

Advanced Material Science: The conjugated π-system of aryl-alkynone derivatives suggests their potential application in organic electronic materials. mdpi.com Future research could explore the synthesis of polymers and small molecules incorporating the this compound core for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The tolyl group offers a site for further functionalization to tune the electronic and physical properties of these materials.

Medicinal Chemistry: Heterocyclic compounds derived from ynones are known to possess a wide range of biological activities. nih.govnih.govrroij.comijnrd.orgresearchgate.net For instance, pyrazole (B372694) derivatives, which can be readily synthesized from ynones, are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netbohrium.com The synthesis of a library of heterocyclic compounds derived from this compound could lead to the discovery of novel drug candidates. The tolyl group can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of these potential therapeutics.

Q & A

How can researchers design a reproducible synthesis protocol for 5-p-Tolyl-pent-1-yn-3-one, and what are the critical parameters to document?

Basic Question : Focuses on experimental setup and reproducibility.

Methodological Answer :

- Key Parameters : Reaction temperature, solvent purity, catalyst concentration, and reaction time must be rigorously controlled. Use high-purity reagents (e.g., ≥99% p-tolylacetylene) to minimize side reactions .

- Documentation : Follow guidelines for experimental sections in journals like Medicinal Chemistry Research, including detailed descriptions of purification methods (e.g., column chromatography conditions, TLC Rf values) and spectral data (1H/13C NMR, IR) .

- Validation : Compare melting points and spectral data with literature values. For novel derivatives, include HRMS and elemental analysis .

What analytical techniques are most effective for resolving contradictions in spectroscopic data for this compound derivatives?

Advanced Question : Addresses data discrepancies in structural characterization.

Methodological Answer :

- Multi-Technique Approach : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. Use X-ray crystallography (via SHELXL) for unambiguous structural confirmation, especially for stereoisomers .

- Case Study : A 2024 study found discrepancies in NOESY data for a derivative; X-ray analysis revealed unexpected π-stacking interactions altering NMR shifts .

- Statistical Validation : Apply error analysis for crystallographic data (e.g., R-factor < 0.05) to ensure reliability .

How should researchers optimize reaction conditions to minimize byproduct formation in the synthesis of this compound?

Basic Question : Focuses on experimental troubleshooting.

Methodological Answer :

-

Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, base strength). For example:

Variable Level 1 Level 2 Optimal Condition Solvent THF DCM THF Base KOtBu NaH KOtBu Temperature (°C) 0 25 0 Data from a 2023 study showing THF and 0°C reduced enolization byproducts by 72% .

-

In-Situ Monitoring : Use FT-IR to track alkyne consumption (C≡C stretch at ~2100 cm⁻¹) .

What computational methods are suitable for predicting the reactivity of this compound in click chemistry applications?

Advanced Question : Bridges experimental and theoretical analysis.

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., Huisgen cycloaddition). Compare activation energies (ΔG‡) for regioselectivity predictions .

- Benchmarking : Validate against experimental kinetic data (e.g., kobs from UV-Vis monitoring). A 2022 study reported a 0.89 correlation between DFT-predicted and observed rates .

- Limitations : Address solvent effects via SMD implicit models, which may underestimate steric hindrance from the p-tolyl group .

How can researchers ensure statistical robustness when analyzing biological activity data for this compound analogs?

Advanced Question : Focuses on data integrity and interpretation.

Methodological Answer :

- Experimental Design : Include triplicate measurements for IC50/EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose-response curves .

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points. For example, a 2024 kinase inhibition study rejected 3/24 datasets due to assay interference .

- Reporting Standards : Follow CONSORT-EHEALTH guidelines for transparency, including raw data deposition in repositories like Zenodo .

What strategies mitigate degradation of this compound during long-term storage?

Basic Question : Addresses practical laboratory challenges.

Methodological Answer :

-

Stability Testing : Conduct accelerated degradation studies under varying conditions:

Condition Degradation Rate (%/month) Recommended Storage 25°C, air 15.2 -20°C, argon 4°C, N₂ 2.1 -20°C, argon -

Analytical QC : Monitor via HPLC (C18 column, MeCN:H2O = 70:30) every 6 months .

How do electronic effects of the p-tolyl group influence the electrophilicity of the yn-3-one moiety?

Advanced Question : Explores structure-activity relationships.

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.